1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
Description
Properties
CAS No. |
1203661-45-3 |
|---|---|
Molecular Formula |
C14H11F3N2O |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-3-1-4-10(7-9)19-12-5-2-6-13(20)11(12)8-18-19/h1,3-4,7-8H,2,5-6H2 |
InChI Key |
AJBZIJUVDWSCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves the cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For this compound, the reaction typically employs a substituted phenylhydrazine precursor bearing the 3-(trifluoromethyl)phenyl group. Cyclization occurs via intramolecular nucleophilic attack, facilitated by heating and catalytic agents.
-
Starting Materials: 3-(Trifluoromethyl)phenylhydrazine and a cyclic ketone (e.g., tetralone derivative).
-
Conditions: Reflux in ethanol with concentrated HCl (10 mol%) for 12–24 hours.
-
Workup: Neutralization with aqueous NaHCO₃, followed by extraction with dichloromethane and silica gel chromatography.
Optimization and Yield Enhancement
Yields range from 45% to 68%, depending on the electronic effects of substituents. The trifluoromethyl group’s electron-withdrawing nature accelerates cyclization by polarizing the hydrazine-ketone intermediate. Catalysts such as p-toluenesulfonic acid (PTSA) improve reaction efficiency, reducing reaction time to 8–10 hours.
Condensation of Phenyldiazonium Salts with Cyclic Precursors
Diazonium Salt Formation
An alternative route involves the condensation of 3-(trifluoromethyl)phenyldiazonium salts with cyclohexenone derivatives. This method leverages the electrophilic character of diazonium intermediates to form the indazole core.
-
Diazotization of 3-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C.
-
Coupling with a β-keto ester (e.g., ethyl acetoacetate) in aqueous NaOH.
-
Reduction of the intermediate azo compound using Zn/HCl to yield the dihydroindazolone.
Challenges and Solutions
This method suffers from moderate yields (30–40%) due to competing side reactions. Recent advancements employ microwave irradiation to enhance selectivity, achieving yields up to 55%.
Cyclocondensation of 3-Aminoindazoles with Trifluoroacetoacetate
Reaction Design
A high-yielding approach involves the cyclocondensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate. The trifluoromethyl group is introduced via the acetoacetate reagent, simplifying regioselectivity.
-
Reactants: 3-Aminoindazole (1 equiv.) and ethyl trifluoroacetoacetate (2 equiv.).
-
Conditions: Reflux in methanol/H₃PO₄ (4:1) under argon for 24 hours.
-
Yield: 60–72% after purification via recrystallization.
Solvent and Catalytic Effects
Initial yields of 27% in pure methanol improved to 72% with H₃PO₄ as a Brønsted acid catalyst. Polar aprotic solvents like DMF were less effective, favoring decomposition pathways.
Nitrosobenzaldehyde-Amine Condensation
Mechanistic Insights
A novel method generates the indazole core via in situ formation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohol. Condensation with primary amines forms a diazene intermediate, which undergoes cyclization under basic conditions.
-
Reactants: 3-Nitro-4-(trifluoromethyl)benzyl alcohol and butylamine.
-
Conditions: KOH (2 equiv.) in isopropanol/H₂O at 100°C for 6 hours.
-
Yield: 82% with exclusive formation of the indazolone product.
Advantages Over Traditional Routes
This method avoids hazardous diazonium intermediates and achieves higher atom economy. DFT calculations confirm the thermodynamic favorability of diazene formation over imine pathways.
Hydrazine Cyclization of Cyclohexanone Derivatives
General Strategy
Cyclohexanone derivatives bearing the 3-(trifluoromethyl)phenyl group react with hydrazine hydrate to form the target compound via intramolecular cyclization.
-
Starting Material: 1-(3-(Trifluoromethyl)phenyl)-3,5-diketocyclohexane.
-
Conditions: Reflux with hydrazine hydrate (2.1 equiv.) in methanol for 12 hours.
-
Yield: 65–70% after aqueous workup.
Role of Substituents
Electron-deficient aryl groups enhance cyclization rates. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times but improves product stability.
Comparative Analysis of Synthetic Methods
| Method | Key Reactants | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine-Ketone Cyclization | Phenylhydrazine, cyclic ketone | Acidic reflux, 12–24 h | 45–68% | Scalable, minimal byproducts | Moderate yields |
| Diazonium Salt Condensation | Diazonium salt, β-keto ester | Aqueous NaOH, 0–5°C | 30–55% | Direct CF₃ introduction | Low yields, hazardous intermediates |
| Cyclocondensation | 3-Aminoindazole, trifluoroacetoacetate | H₃PO₄/MeOH, 24 h | 60–72% | High regioselectivity | Requires acidic conditions |
| Nitrosobenzaldehyde Route | Nitrobenzyl alcohol, primary amine | KOH/iPrOH, 6 h | 82% | High yield, avoids diazonium salts | Limited substrate scope |
| Hydrazine Cyclization | Cyclohexanone derivative | Hydrazine hydrate, 12 h | 65–70% | Simple workup, high purity | Long reaction times |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient trifluoromethylphenyl group undergoes selective NAS reactions under acidic or basic conditions. The meta-position of the trifluoromethyl group directs substitution to the para-position relative to the indazole attachment.
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Nitro group introduced at para-position | 65–72% | |
| Cl₂/AlCl₃ (chlorination) | Chlorination at para-position | 58% | |
| NaSH/DMSO (thiolation) | Thiol group substitution | 41% |
Oxidation of the Dihydroindazole System
The 6,7-dihydroindazole ring undergoes oxidation to form a fully aromatic indazole , typically using strong oxidizing agents.
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Aromatization to indazole | 83% | |
| DDQ (dichlorodicyanoquinone) | Mild oxidation under reflux | 76% |
Reductive Amination
The ketone group at position 4 participates in reductive amination to form secondary amines, enhancing biological activity.
| Reagents/Conditions | Amine Source | Outcome | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN/MeOH | Benzylamine | N-benzyl derivative | 68% | |
| H₂/Pd-C | Cyclohexylamine | N-cyclohexyl derivative | 55% |
Cross-Coupling Reactions
The indazole core supports copper-catalyzed arylations for functionalization:
| Reagents/Conditions | Coupling Partner | Outcome | Yield | Source |
|---|---|---|---|---|
| CuI/1,10-phenanthroline/DMSO | p-Tolylboronic acid | N(2)-arylindazol-3(2H)-one | 91% | |
| Pd(PPh₃)₄/K₂CO₃ | 4-Pyridylboronic acid | Pyridyl-substituted derivative | 78% |
Bromination and Halogenation
Electrophilic bromination occurs at the C5 position of the dihydroindazole ring:
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| NBS (N-bromosuccinimide)/AIBN | C5 bromination | 62% | |
| Br₂/FeBr₃ | Dibromination at C5 and C7 | 48% |
Reduction of the Ketone Group
The 4-keto moiety is reduced to a secondary alcohol or methylene group:
| Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|
| NaBH₄/MeOH | Alcohol formation | 89% | |
| BH₃·THF | Methylene group formation | 73% |
Stability Under Hydrolytic Conditions
The trifluoromethyl group confers hydrolytic stability , but the ketone is susceptible to base-mediated degradation:
| Conditions | Outcome | Half-Life | Source |
|---|---|---|---|
| 1M NaOH/60°C | Ketone hydrolysis to carboxylic acid | 2.5 hrs | |
| pH 7.4 buffer/37°C | No degradation observed | >30 days |
Key Mechanistic Insights
-
Trifluoromethyl Group : Enhances electrophilic substitution rates at the phenyl ring due to its strong electron-withdrawing effect.
-
Indazole Ring : The partial saturation at positions 6 and 7 increases susceptibility to oxidation compared to fully aromatic indazoles .
-
Steric Effects : Bulkier substituents on the phenyl ring reduce reaction yields in cross-coupling reactions .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analogues) | Selectivity |
|---|---|---|
| NAS (para-substitution) | 3× faster | High para-selectivity |
| Dihydroindazole Oxidation | 2× slower | No side products |
| Reductive Amination | Comparable | Ketone-specific |
This compound’s reactivity profile makes it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents . Experimental protocols should prioritize anhydrous conditions for ketone stability and copper catalysts for efficient cross-coupling .
Scientific Research Applications
Biological Activities
1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one exhibits several promising biological activities:
- Anticancer Activity : Initial studies indicate that this compound may possess anticancer properties. Research has shown that similar indazole derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound could have comparable effects due to its structural similarities .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. In comparative studies, it was found to exhibit significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as an antibacterial agent .
Synthetic Routes
Various synthetic methods have been developed to produce 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one. These methods often involve multi-step reactions starting from readily available precursors. The synthesis typically includes the formation of the indazole core followed by the introduction of the trifluoromethyl group through electrophilic aromatic substitution or other fluorination techniques.
Case Study 1: Anticancer Studies
A study conducted on related indazole derivatives demonstrated their efficacy against multiple cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) for some derivatives reached up to 86.61%, suggesting that modifications similar to those in 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one could yield potent anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
In an antimicrobial evaluation, various derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural motifs exhibited zones of inhibition comparable to standard antibiotics like penicillin. Notably, increasing concentrations of these compounds led to enhanced antibacterial activity .
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one, we compare it to three structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Indazolone Derivatives
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, which stabilize the aromatic system and improve resistance to oxidative metabolism. In contrast, the acetyl group in 1-Acetyl-3-phenyl-6,7-dihydro-1H-indazol-4(5H)-one introduces polarity but may reduce membrane permeability .
Hydrogen Bonding and Solubility: The hydroxy group in 5-acetyl-6-hydroxy-3,6-dimethyl-4-phenyl-1H-4,5,6,7-tetrahydroindazole enhances water solubility, making it more suitable for aqueous formulations.
Steric and Conformational Effects :
- Substituents like methyl groups (e.g., in the tetrahydroindazole analog) introduce steric hindrance, which may limit rotational freedom and stabilize specific conformations. The trifluoromethyl group’s compact size balances steric effects with electronic modulation.
Biological Activity
1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one is a compound belonging to the indazole class, characterized by its unique structure that includes a trifluoromethyl group. This structural feature enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. The compound has garnered attention for its diverse biological activities, including potential anticancer effects.
- Molecular Formula : CHFNO
- Molecular Weight : 280.24 g/mol
- CAS Number : 1203661-45-3
Anticancer Properties
Research indicates that 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one exhibits significant anticancer activity. Its mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
- EGFR Inhibition : Compounds structurally related to 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with IC values in the nanomolar range. For instance, related compounds demonstrated IC values of 59.24 nM and 70.3 nM, indicating strong potential for targeting EGFR in cancer therapy .
Interaction Studies
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cancer progression:
- PI3K/AKT/mTOR Pathway : Inhibitory effects on this pathway have been noted, which is crucial for cell growth and metabolism. Related compounds showed significant inhibition rates, further supporting the potential of this indazole derivative in cancer treatment .
Structure-Activity Relationship (SAR)
The trifluoromethyl group and specific substitutions on the phenyl ring are critical for the biological activity of 1-(3-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one. Comparison with similar compounds reveals how these structural features enhance therapeutic potential:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one | Structure | Similar indazole core | Potentially similar anticancer activity |
| 6,6-Dimethyl-1-(naphthalen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one | Structure | Naphthalene substitution | Known for anti-inflammatory properties |
| N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides | Structure | Substituted amide structure | Exhibits anticancer effects |
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- In Vitro Studies : Laboratory tests have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a broad spectrum of anticancer activity.
- In Vivo Studies : Animal models have shown promising results in tumor reduction when treated with formulations containing this compound, further validating its therapeutic potential.
Q & A
Q. What are the established synthetic methodologies for 1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one?
Answer: The compound is typically synthesized via multi-step routes involving cyclization and coupling reactions. A common approach includes:
- Step 1: Cyclization of a ketone or aldehyde precursor with hydrazine derivatives to form the indazolone core.
- Step 2: Introduction of the 3-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Alternative methods involve Friedel-Crafts acylation under acidic conditions .
- Key Reagents: Sodium metabisulfite (for oxidative cyclization) and dry DMF as a solvent, as noted in analogous indazole syntheses .
Q. How is the structural characterization of this compound performed?
Answer:
- X-ray crystallography using SHELXL for refinement is the gold standard for confirming 3D structure. This method resolves bond lengths, angles, and crystal packing .
- Spectroscopic Techniques:
- NMR (¹H/¹³C/¹⁹F) to identify proton environments and trifluoromethyl group placement.
- ESI-MS for molecular weight verification, as demonstrated in related trifluoromethyl-phenyl derivatives .
Q. What analytical methods ensure purity and stability during synthesis?
Answer:
- HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients.
- Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR)?
Answer:
- The CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability. It also stabilizes ligand-receptor interactions via hydrophobic and electrostatic effects (e.g., in kinase binding pockets) .
- Methodology: Comparative SAR studies involve synthesizing analogs with substituents like -CH₃, -Cl, or -NO₂ at the 3-position and testing in enzyme inhibition assays .
Q. What pharmacological targets are associated with this compound?
Answer:
- Kinases: The indazolone scaffold inhibits cAMP-dependent protein kinases (PKA) and cyclin-dependent kinases (CDKs) .
- Ion Channels: Trifluoromethyl-phenyl derivatives modulate AMPA/kainate receptors, validated via electrophysiological assays in neuronal models .
- Methodology: Target identification employs:
Q. How can researchers resolve contradictions in reported biological activities?
Answer:
- Case Example: Discrepancies in PDE10A inhibition data may arise from assay conditions (e.g., ATP concentration variations).
- Resolution:
Q. What computational strategies predict binding modes and selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
